![molecular formula C18H26FNO3 B13799821 1-Boc-4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)-piperidine CAS No. 917755-78-3](/img/structure/B13799821.png)
1-Boc-4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)-piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)-piperidine is a synthetic organic compound with the molecular formula C17H26FNO3 It is a derivative of piperidine, a six-membered nitrogen-containing heterocycle, and is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorophenyl group, and a hydroxymethyl group
Preparation Methods
The synthesis of 1-Boc-4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)-piperidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the piperidine derivative.
Protection with Boc Group: The Boc protecting group is introduced to protect the nitrogen atom in the piperidine ring. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, often using formaldehyde and a reducing agent.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques .
Chemical Reactions Analysis
1-Boc-4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)-piperidine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions, particularly at the fluorophenyl group, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOMe) in methanol.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as using trifluoroacetic acid (TFA), to yield the free amine
Scientific Research Applications
1-Boc-4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)-piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of pharmaceutical compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with various biological targets.
Medicine: It serves as a precursor in the synthesis of drug candidates, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is used in the development of new materials and as a building block in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 1-Boc-4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)-piperidine is primarily related to its interactions with biological targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds and ionic interactions. The hydroxymethyl group can participate in further chemical modifications, enhancing the compound’s binding affinity and specificity. The Boc group serves as a protecting group during synthesis and can be removed to reveal the active amine, which can interact with various molecular targets .
Comparison with Similar Compounds
1-Boc-4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)-piperidine can be compared with other similar compounds, such as:
1-Boc-4-[(4-chlorophenyl)methyl]-4-(hydroxymethyl)-piperidine: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
1-Boc-4-[(4-methylphenyl)methyl]-4-(hydroxymethyl)-piperidine: Contains a methyl group instead of fluorine, which can influence its hydrophobicity and interactions with biological targets.
1-Boc-4-[(4-nitrophenyl)methyl]-4-(hydroxymethyl)-piperidine: The nitro group introduces different electronic properties, potentially altering its chemical reactivity and biological effects
Properties
CAS No. |
917755-78-3 |
|---|---|
Molecular Formula |
C18H26FNO3 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
tert-butyl 4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H26FNO3/c1-17(2,3)23-16(22)20-10-8-18(13-21,9-11-20)12-14-4-6-15(19)7-5-14/h4-7,21H,8-13H2,1-3H3 |
InChI Key |
JLJSLCJLESWFPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


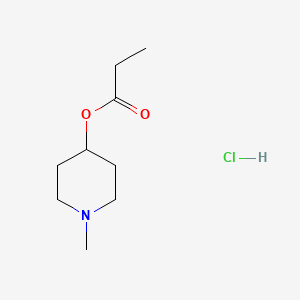
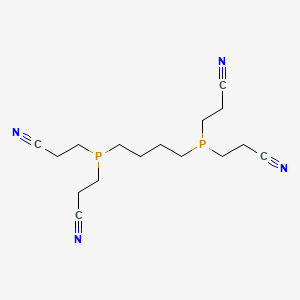


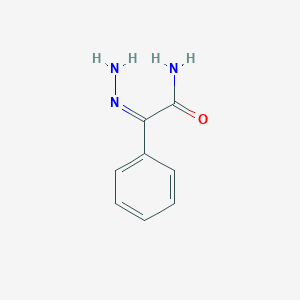
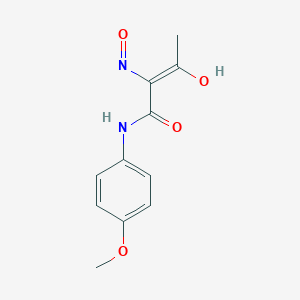
![6-[(Z)-(5H-Purin-6-yl)-NNO-azoxy]-5H-purine](/img/structure/B13799788.png)
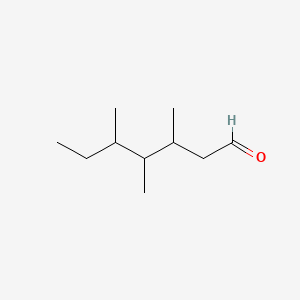
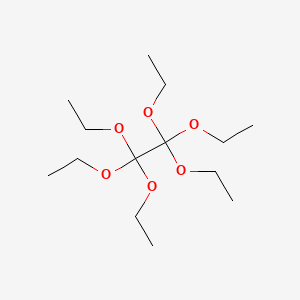
![6-Hydroxy-4,8-dimethyl-6-prop-2-enylbicyclo[3.3.1]nona-3,7-dien-2-one](/img/structure/B13799810.png)
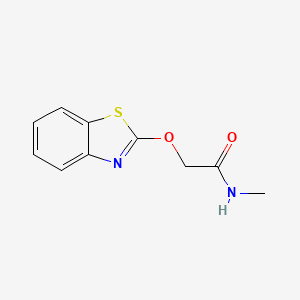
![(2S)-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13799830.png)


